molecular formula C19H21FN2O3S B4994042 N-benzyl-2-fluoro-5-piperidin-1-ylsulfonylbenzamide

N-benzyl-2-fluoro-5-piperidin-1-ylsulfonylbenzamide

Cat. No.: B4994042
M. Wt: 376.4 g/mol
InChI Key: ACWWMSDPMJZHDT-UHFFFAOYSA-N
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Description

N-benzyl-2-fluoro-5-piperidin-1-ylsulfonylbenzamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-fluoro-5-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorine atom, and attachment of the benzyl and sulfonyl groups. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as 1,5-diaminopentane.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-fluoro-5-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-2-fluoro-5-piperidin-1-ylsulfonylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-fluoro-5-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

    N-benzyl-4-piperidinyl-2-fluorobenzamide: Similar structure but lacks the sulfonyl group.

    N-benzyl-2-fluoro-5-piperidinylbenzamide: Similar structure but lacks the sulfonyl group.

Uniqueness: N-benzyl-2-fluoro-5-piperidin-1-ylsulfonylbenzamide is unique due to the presence of the sulfonyl group, which can significantly influence its chemical and biological properties. The sulfonyl group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-benzyl-2-fluoro-5-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c20-18-10-9-16(26(24,25)22-11-5-2-6-12-22)13-17(18)19(23)21-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWWMSDPMJZHDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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